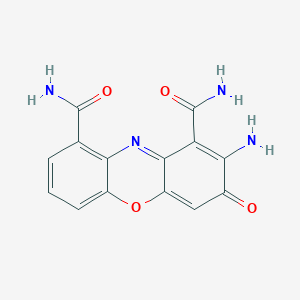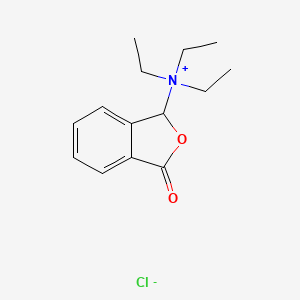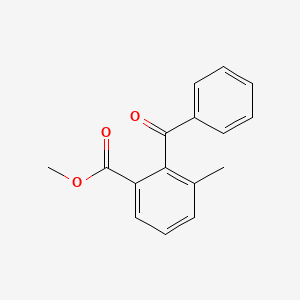
Methyl 2-benzoyl-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzoyl-3-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by a benzoyl group attached to the second position and a methyl group attached to the third position of the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-3-methylbenzoate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the esterification of 2-benzoyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to facilitate the formation of the ester bond, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 2-benzoyl-3-methylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can convert the methyl group to a carboxylic acid group.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically target the carbonyl group, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration reactions.
Major Products Formed
Oxidation: Formation of 2-benzoyl-3-carboxybenzoic acid.
Reduction: Formation of 2-benzoyl-3-methylbenzyl alcohol.
Substitution: Formation of nitro-substituted derivatives, such as 2-benzoyl-3-methyl-4-nitrobenzoate.
Applications De Recherche Scientifique
Methyl 2-benzoyl-3-methylbenzoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving ester hydrolysis.
-
Industry: : Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Methyl 2-benzoyl-3-methylbenzoate largely depends on its chemical reactivity and interaction with biological targets. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The benzoyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Methyl 2-benzoyl-3-methylbenzoate can be compared with other similar compounds such as:
Methyl benzoate: Lacks the benzoyl and additional methyl groups, making it less complex and with different reactivity.
Methyl 3-methylbenzoate: Similar structure but without the benzoyl group, affecting its chemical properties and applications.
Methyl 2-benzoylbenzoate: Similar but lacks the additional methyl group, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94501-26-5 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
methyl 2-benzoyl-3-methylbenzoate |
InChI |
InChI=1S/C16H14O3/c1-11-7-6-10-13(16(18)19-2)14(11)15(17)12-8-4-3-5-9-12/h3-10H,1-2H3 |
Clé InChI |
XEFUSINBBZMMBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




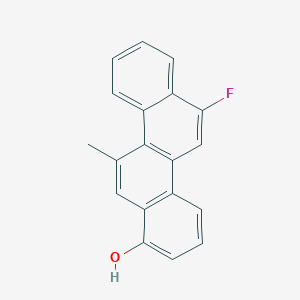
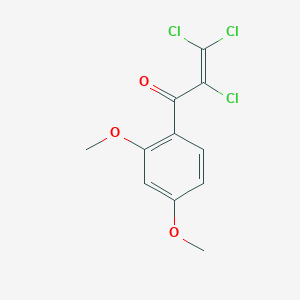
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
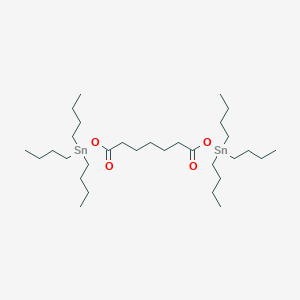

![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
